molecular formula C9H12O2 B14286227 Tetrahydro-1H-indene-4,6(2H,5H)-dione CAS No. 116416-73-0

Tetrahydro-1H-indene-4,6(2H,5H)-dione

Cat. No.: B14286227
CAS No.: 116416-73-0
M. Wt: 152.19 g/mol
InChI Key: ZRUZXXSVTYADQV-UHFFFAOYSA-N
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Description

Tetrahydro-1H-indene-4,6(2H,5H)-dione is an organic compound that belongs to the class of indene derivatives These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-indene-4,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-indene-4,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce more saturated hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Tetrahydro-1H-indene-4,6(2H,5H)-dione exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Indene: A simpler compound with a similar bicyclic structure but lacking the additional functional groups.

    Tetralin: Another bicyclic compound with a fully saturated cyclohexane ring fused to a benzene ring.

    Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.

Properties

CAS No.

116416-73-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1,2,3,3a,7,7a-hexahydroindene-4,6-dione

InChI

InChI=1S/C9H12O2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h6,8H,1-5H2

InChI Key

ZRUZXXSVTYADQV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC(=O)C2C1

Origin of Product

United States

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